Superior Intracellular Imaging Performance of 2-Azidobutyl-Functionalized Pt(II) Complex vs. Alkyne Congener
The azide-functionalized Pt(II) complex cis-[Pt(2-azidobutyl)amido-1,3-propanediamine)Cl₂] demonstrates significantly enhanced cellular imaging capabilities compared to its alkyne-functionalized congener [1]. In HeLa cell studies, the 2-azidobutyl-bearing complex showed nuclear and intense nucleolar localization via confocal fluorescence microscopy post-click labeling, whereas the alkyne-functionalized version exhibited inferior imaging potential in cellulo [1]. Single-crystal X-ray diffraction revealed a distinct solid-state arrangement for the azide complex, featuring a pseudo-chain of Pt-Pt dimers with antiparallel azide alignment, in contrast to the circular arrangement stabilized by CH/π(C≡C) interactions in the alkyne version [1].
| Evidence Dimension | Intracellular Imaging Performance |
|---|---|
| Target Compound Data | cis-[Pt(2-azidobutyl)amido-1,3-propanediamine)Cl₂] shows nuclear and intense nucleolar localization in HeLa cells |
| Comparator Or Baseline | Alkyne-functionalized Pt(II) congener |
| Quantified Difference | Superior imaging potential (qualitative assessment via confocal fluorescence microscopy) |
| Conditions | HeLa cells; post-treatment fluorescent labeling via CuAAC; confocal fluorescence microscopy |
Why This Matters
For researchers developing bioorthogonal probes or Pt-based anticancer agents, the 2-azidobutyl moiety offers a measurable advantage in intracellular tracking and target identification over alkyne alternatives.
- [1] Wirth R, White JD, Guzman LE, Zakharov LN, Haley MM, DeRose VJ. Azide vs Alkyne Functionalization in Pt(II) Complexes for Post-treatment Click Modification: Solid-State Structure, Fluorescent Labeling, and Cellular Fate. J Am Chem Soc. 2015;137(48):15169-75. View Source
